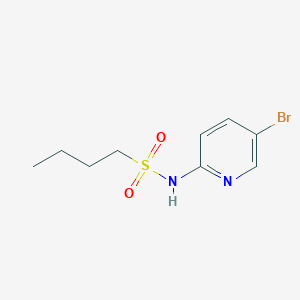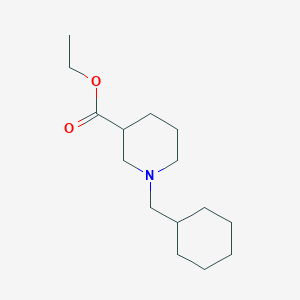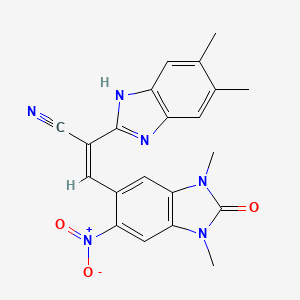
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as MDBA and is a member of the phenethylamine family of compounds. The synthesis of MDBA involves several steps and has been the focus of extensive research.
Mecanismo De Acción
The mechanism of action of MDBA is not fully understood. However, it is believed that MDBA acts as a dopamine reuptake inhibitor and a serotonin releaser. MDBA has also been shown to have affinity for the sigma-1 receptor. The exact mechanism of action of MDBA is still the subject of ongoing research.
Biochemical and Physiological Effects:
MDBA has been shown to have several biochemical and physiological effects. MDBA has been shown to increase the levels of dopamine and serotonin in the brain. MDBA has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, MDBA has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBA has several advantages for use in lab experiments. MDBA is relatively easy to synthesize and is stable under normal laboratory conditions. MDBA is also relatively inexpensive compared to other compounds used in research. However, MDBA has limitations for use in lab experiments. MDBA is a controlled substance and requires appropriate permits and licenses for use. Additionally, the effects of MDBA on humans are not fully understood, and caution should be exercised when working with this compound.
Direcciones Futuras
There are several future directions for research on MDBA. One area of research is the development of MDBA as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MDBA and its potential as a neuroprotective agent. Additionally, research is needed to determine the potential side effects of MDBA and to develop appropriate safety protocols for its use. Overall, MDBA has potential as a valuable tool for scientific research and has several potential applications in various fields.
Métodos De Síntesis
The synthesis of MDBA involves several steps and has been the focus of extensive research. The first step in the synthesis of MDBA involves the reaction of 3-methylphenylacetic acid with thionyl chloride to form 3-methylphenylacetyl chloride. The second step involves the reaction of 3-methylphenylacetyl chloride with 1,3-benzodioxole to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)acetamide. This synthesis method has been optimized to improve the yield of MDBA.
Aplicaciones Científicas De Investigación
MDBA has been the subject of scientific research due to its potential applications in various fields. One of the primary research applications of MDBA is in the field of medicinal chemistry. MDBA has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MDBA has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-2-4-13(9-12)10-17(19)18-14-5-6-15-16(11-14)21-8-7-20-15/h2-6,9,11H,7-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDVCANNJDXWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)

![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)


![(1R,5R,11aS)-3-(1H-indol-2-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5368567.png)